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Compound of Interest

Compound Name:
p-Phenetidine, 3-methoxy-alpha-

phenoxy-

CAS No.: 15382-86-2

Cat. No.: B1677970

Get Quote

Advanced Building Block for Aminoguaiacol
Scaffolds
Introduction & Chemical Identity
CAS 15382-86-2 (3-Methoxy-4-(1-phenoxyethoxy)aniline) is a specialized, acetal-protected

aniline derivative used as a high-value building block in drug discovery.[1][2] It serves as a

stable precursor for the 4-amino-2-methoxyphenol (aminoguaiacol) moiety, a pharmacophore

frequently observed in kinase inhibitors, anti-inflammatory agents, and antioxidants.

Unlike the free aminophenol, which is prone to rapid oxidation (forming quinone imines) and

side reactions during synthesis, CAS 15382-86-2 features a 1-phenoxyethyl (PE) protecting

group on the phenol. This unique acetal linkage offers orthogonal stability during basic coupling

reactions (e.g., Buchwald-Hartwig amination, S_NAr) while remaining cleavable under mild

acidic conditions.

Table 1: Physicochemical Profile

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1677970#bc-rfq
https://www.bldpharm.com/products/98960-08-8.html
https://www.bldpharm.com/products/39052-12-5.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677970?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Data

Chemical Name 3-Methoxy-4-(1-phenoxyethoxy)aniline

CAS Number 15382-86-2

Molecular Formula C₁₅H₁₇NO₃

Molecular Weight 259.30 g/mol

Core Scaffold Aniline (Aminoguaiacol derivative)

Protecting Group 1-Phenoxyethyl (Acetal type)

Stability Stable in base/neutral; Acid-labile

| Appearance | Off-white to pale brown solid |

Key Applications in Drug Design
The primary utility of CAS 15382-86-2 lies in its ability to introduce the vanilloid/guaiacol amine

motif into complex heterocycles without the handling difficulties associated with free

aminophenols.

A. Synthesis of Kinase Inhibitors
Many Tyrosine Kinase Inhibitors (TKIs) targeting EGFR, VEGFR, or BTK require an aniline tail

to form hydrogen bonds with the kinase hinge region. The 3-methoxy-4-hydroxy substitution

pattern is critical for potency and metabolic stability (e.g., preventing rapid glucuronidation

compared to bare phenols).

Mechanism: CAS 15382-86-2 is coupled to a heteroaryl chloride (e.g., Quinazoline,

Pyrimidine) via palladium-catalyzed cross-coupling.

Advantage: The bulky 1-phenoxyethyl group prevents catalyst poisoning by the phenol and

suppresses oxidative degradation during the reaction.

B. Prodrug Development
The 1-phenoxyethyl acetal is metabolically labile. In some contexts, the moiety itself can act as

a promoiety, releasing the active drug (free phenol) and phenol (a generally recognized safe
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byproduct in low quantities) upon hydrolysis in the acidic environment of the stomach or

lysosomes.

C. Orthogonal Protection Strategy
In multi-step synthesis, standard benzyl ethers (Bn) require hydrogenolysis (H₂/Pd) for

removal, which can reduce other functional groups (alkenes, nitro groups, aryl halides). The 1-

phenoxyethyl group of CAS 15382-86-2 is removed via mild acid hydrolysis, preserving

sensitive unsaturation or halogen substituents elsewhere in the molecule.

Experimental Protocols
Protocol A: Synthesis of CAS 15382-86-2 (Protection Step)
Note: If synthesizing the building block in-house from 4-amino-2-methoxyphenol.

Reagents:

4-Amino-2-methoxyphenol (1.0 eq)

Phenyl Vinyl Ether (1.2 eq)

p-Toluenesulfonic acid (pTSA) (0.01 eq)

Dichloromethane (DCM) or Toluene (anhydrous)

Procedure:

Dissolution: Dissolve 4-amino-2-methoxyphenol in anhydrous DCM under Nitrogen

atmosphere.

Addition: Add pTSA catalyst followed by the dropwise addition of Phenyl Vinyl Ether at 0°C.

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by

TLC (The acetal formation is usually rapid).

Quench: Quench with saturated NaHCO₃ solution to neutralize the acid catalyst.

Workup: Extract with DCM, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from Hexane/EtOAc. (Avoid silica column chromatography if the

silica is acidic, or add 1% Et₃N to the eluent).

Protocol B: Coupling Reaction (S_NAr with Heterocycle)
Target: Coupling CAS 15382-86-2 to a 4-chloroquinazoline scaffold.

Reagents:

4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

CAS 15382-86-2 (1.1 eq)[1]

Isopropanol (iPrOH) or Acetonitrile (MeCN)

Diisopropylethylamine (DIPEA) (Optional, if neutral conditions required)

Procedure:

Setup: In a reaction vial, suspend the chloro-heterocycle in iPrOH.

Addition: Add CAS 15382-86-2.

Reflux: Heat the mixture to reflux (80–85°C) for 3–12 hours.

Note: The 1-phenoxyethyl group is generally stable to thermal heating in neutral alcohols.

Avoid strong protic acids in the solvent.

Precipitation: Cool the reaction. The product often precipitates. If not, concentrate and

triturate with ether.

Isolation: Filter the solid. Wash with cold iPrOH.

Protocol C: Deprotection (Removal of 1-Phenoxyethyl Group)
Objective: Reveal the free phenol in the final drug candidate.

Reagents:

Dilute HCl (1M) or TFA (10% in DCM)
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Methanol or THF

Procedure:

Solubilization: Dissolve the coupled intermediate in Methanol/THF (1:1).

Acidification: Add 1M HCl (2–5 eq) dropwise at room temperature.

Hydrolysis: Stir for 1–2 hours. The acetal hydrolyzes to release the free phenol,

acetaldehyde, and phenol.

Workup: Neutralize with NaHCO₃. Extract the product into EtOAc.

Purification Note: The byproduct (phenol) can be removed via high-vacuum drying or

column chromatography.

Visualizing the Workflow
The following diagram illustrates the strategic utility of CAS 15382-86-2 in avoiding oxidation

pathways common to aminophenols.
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Caption: Strategic workflow using CAS 15382-86-2 to bypass oxidative instability of the

aminoguaiacol precursor during drug synthesis.
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Troubleshooting & Optimization
Instability on Silica: The 1-phenoxyethyl acetal can degrade on acidic silica gel. Solution:

Pre-treat silica columns with 1% Triethylamine or use neutral alumina.

Incomplete Coupling: If the aniline is sterically hindered by the bulky phenoxyethyl group,

switch to Buchwald-Hartwig conditions (Pd₂(dba)₃, XPhos, Cs₂CO₃) rather than standard

S_NAr thermal displacement.

Premature Deprotection: Ensure all solvents for the coupling step are anhydrous. Avoid

using HCl salts of heterocycles without neutralizing them first.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1677970/docs#application-note-cas-15382-86-2-in-
medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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